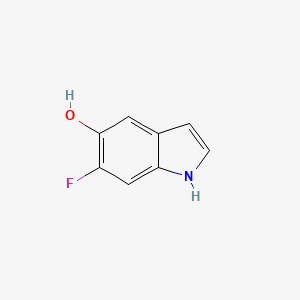

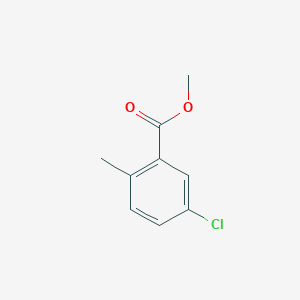

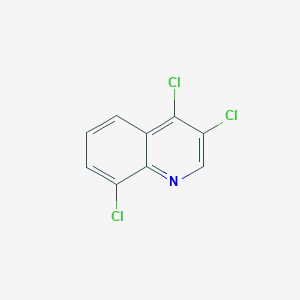

3,4,8-Trichloroquinoline

Overview

Description

Scientific Research Applications

Antimalarial Activity

- Bz-dichloro-4-aminoquinoline Derivatives : Surrey and Hammer (1946) explored the antimalarial activity of several 7-substituted-4aminoquinoline derivatives, including trichloroquinolines. They found that compounds with a halogen atom in the 7-position showed the greatest antimalarial activity (Surrey & Hammer, 1946).

Organic Light-Emitting Diodes (OLEDs)

- Tris(8-hydroxyquinoline)aluminum(III) in OLEDs : Halls and Schlegel (2001) studied Tris(8-hydroxyquinoline)aluminum(III), Alq3, used in OLEDs, focusing on its electron transport material properties and emitting layer characteristics (Halls & Schlegel, 2001).

Synthesis and Characterization of Complex Dyes

- Aluminium Complex Dyes : Mishra et al. (2005) synthesized new 5-substituted 8-hydroxyquinoline derivatives and their Al(III) complex dyes for OLED applications. They characterized these compounds and observed strong green luminescence in dichloromethane solution (Mishra et al., 2005).

Rare-Earth Quinolinate Complexes

- New Rare-Earth Quinolinate Complexes for OLEDs : Camargo et al. (2013) reported the study of a new rare-earth tetrakis 8-hydroxyquinoline complex for use in OLEDs. These complexes showed promise due to their thermal and morphological stability and optical and electrical properties (Camargo et al., 2013).

Synthesis and Pharmacological Properties

- Organocatalytic Synthesis of 7-Chloroquinoline-1,2,3-Triazoyl Carboxamides : Wilhelm et al. (2014) synthesized and evaluated the pharmacological properties of 7-chloroquinoline-1,2,3-triazoyl carboxamides, demonstrating their effectiveness in decreasing seizures and combating acute pain (Wilhelm et al., 2014).

Synthesis of Quinoline Derivatives

- Recent Advances in Chemistry of 2-Chloroquinoline-3-Carbaldehyde : Hamama et al. (2018) highlighted the synthesis of quinoline ring systems and reactions to construct fused or binary quinoline-cord heterocyclic systems. They illustrated the biological evaluation and synthetic applications of these compounds (Hamama et al., 2018).

Antitumor Activity

- Synthesis of Halogen-Substituted 4-(3,3-Dimethyl-1-Triazeno)quinolines : Lin and Loo (1978) synthesized halogenated 4-(3,3-dimethyl-1-triazeno)quinolines as potential antitumor agents based on the properties of existing triazenes and the high melanin binding of chloroquine and iodoquine (Lin & Loo, 1978).

Process Development for Agrochemical Synthesis

- Efficient Process for 4,5,7-Trichloroquinoline : Chandrasekhar et al. (2002) discussed a short, simple, and industrially feasible process for preparing 4,5,7-trichloroquinoline, a key intermediate for agrochemical synthesis (Chandrasekhar et al., 2002).

Iron Chelation

- Hydroxyquinolines as Iron Chelators : Pierre, Baret, and Serratrice (2003) studied synthetic siderophore mimics, including the 8-hydroxyquinoline bidentate chelate moiety, for therapeutic applications in iron chelation therapy (Pierre et al., 2003).

Safety and Hazards

3,4,8-Trichloroquinoline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water and seek medical advice .

properties

IUPAC Name |

3,4,8-trichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3N/c10-6-3-1-2-5-8(12)7(11)4-13-9(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSSGTREQLOARH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618434 | |

| Record name | 3,4,8-Trichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,8-Trichloroquinoline | |

CAS RN |

25771-77-1 | |

| Record name | 3,4,8-Trichloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25771-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,8-Trichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.